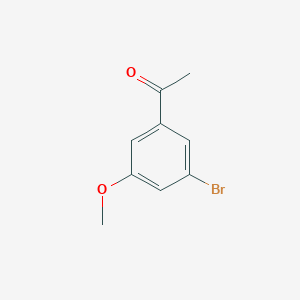

1-(3-Bromo-5-methoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBOXKSRASBKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599326 | |

| Record name | 1-(3-Bromo-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073642-71-3 | |

| Record name | 1-(3-Bromo-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Spectra of 1-(3-Bromo-5-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 1-(3-bromo-5-methoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the theoretical underpinnings and practical application of ¹H and ¹³C NMR spectroscopy in the structural elucidation of this substituted acetophenone. The guide delves into the prediction of chemical shifts and coupling constants, supported by established substituent effects, and provides a robust experimental framework for acquiring high-fidelity NMR data. Through a combination of theoretical prediction, data analysis, and practical protocols, this guide serves as an essential resource for the characterization of this and structurally related molecules.

Introduction: The Structural Significance of 1-(3-Bromo-5-methoxyphenyl)ethanone

1-(3-Bromo-5-methoxyphenyl)ethanone is a halogenated aromatic ketone with a substitution pattern that presents a compelling case for NMR spectroscopic analysis. The interplay of the electron-withdrawing bromo and acetyl groups with the electron-donating methoxy group creates a distinct electronic environment around the benzene ring, leading to a predictable and interpretable set of NMR signals. Understanding the nuances of these spectra is paramount for confirming the compound's identity, assessing its purity, and gaining insights into its electronic structure, which are critical aspects in synthetic chemistry and drug discovery pipelines.

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of 1-(3-bromo-5-methoxyphenyl)ethanone, beginning with a foundational prediction of the spectra based on established principles of substituent additivity and concluding with practical considerations for experimental data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(3-bromo-5-methoxyphenyl)ethanone is predicted to exhibit four distinct signals: three in the aromatic region corresponding to the protons on the benzene ring and one in the aliphatic region corresponding to the methyl protons of the acetyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[1]

Substituent Effects on Aromatic Protons:

-

Acetyl Group (-COCH₃): This is an electron-withdrawing group, primarily through its resonance and inductive effects. It deshields ortho and para protons.

-

Bromo Group (-Br): Halogens are inductively electron-withdrawing but can be weakly resonance-donating. The net effect is typically a deshielding of ortho and para protons relative to benzene.

-

Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, which significantly shields ortho and para protons, causing them to appear at a higher field (lower ppm).[2]

The combined influence of these groups on the chemical shifts of the aromatic protons can be estimated using the principle of substituent additivity, starting from the chemical shift of benzene (δ ≈ 7.36 ppm).[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-(3-Bromo-5-methoxyphenyl)ethanone

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 7.5 - 7.7 | t | ~1.5 (meta) | Flanked by two electron-withdrawing groups (acetyl and bromo), leading to significant deshielding. Appears as a triplet due to coupling with H-4 and H-6. |

| H-4 | 7.3 - 7.5 | t | ~1.5 (meta) | Situated between an electron-withdrawing bromo group and an electron-donating methoxy group. Appears as a triplet due to coupling with H-2 and H-6. |

| H-6 | 7.1 - 7.3 | t | ~1.5 (meta) | Positioned between an electron-withdrawing acetyl group and an electron-donating methoxy group. Experiences the most shielding among the aromatic protons. Appears as a triplet due to coupling with H-2 and H-4. |

| -CH₃ | 2.5 - 2.7 | s | N/A | A sharp singlet characteristic of a methyl ketone.[4] |

| -OCH₃ | 3.8 - 4.0 | s | N/A | A singlet in the typical range for a methoxy group attached to an aromatic ring.[2] |

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

The aromatic protons (H-2, H-4, and H-6) are all meta to each other, which is expected to result in small coupling constants, typically in the range of 2-3 Hz.[5] This will lead to the appearance of three closely spaced triplets or complex multiplets in the aromatic region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 1-(3-bromo-5-methoxyphenyl)ethanone is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents in a manner analogous to the proton shifts.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Bromo-5-methoxyphenyl)ethanone

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 195 - 198 | Typical range for a carbonyl carbon of an aryl ketone.[7] |

| C-1 | 138 - 142 | Quaternary carbon attached to the acetyl group, deshielded. |

| C-2 | 125 - 130 | CH carbon ortho to the acetyl group and meta to the methoxy group. |

| C-3 | 120 - 125 | Quaternary carbon attached to the bromine atom. |

| C-4 | 115 - 120 | CH carbon para to the acetyl group and ortho to the methoxy group, shielded. |

| C-5 | 158 - 162 | Quaternary carbon attached to the methoxy group, significantly deshielded by the oxygen atom. |

| C-6 | 110 - 115 | CH carbon ortho to both the acetyl and methoxy groups, most shielded aromatic carbon. |

| -CH₃ | 25 - 30 | Typical range for a methyl ketone carbon.[7] |

| -OCH₃ | 55 - 60 | Typical range for a methoxy carbon attached to an aromatic ring.[2] |

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality NMR spectra of 1-(3-bromo-5-methoxyphenyl)ethanone, a standardized experimental protocol is essential. This ensures reproducibility and accuracy of the collected data.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[8]

Materials:

-

1-(3-Bromo-5-methoxyphenyl)ethanone (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Weighing the Sample: Accurately weigh the desired amount of 1-(3-bromo-5-methoxyphenyl)ethanone into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Chloroform-d is a common choice for small organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.

-

Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are general guidelines for setting up a standard ¹H and ¹³C NMR experiment. Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz or higher.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): -10 to 220 ppm.

Data Analysis and Interpretation Workflow

A systematic approach to analyzing the acquired NMR data is crucial for accurate structural confirmation.

Caption: Workflow for NMR data processing and analysis.

Conclusion

This technical guide has provided a comprehensive theoretical and practical framework for the analysis of the ¹H and ¹³C NMR spectra of 1-(3-bromo-5-methoxyphenyl)ethanone. By leveraging established principles of substituent effects, we have presented a detailed prediction of the chemical shifts and coupling patterns. Furthermore, the inclusion of a robust experimental protocol ensures that researchers can acquire high-quality, reproducible data. The logical workflow for data analysis presented herein provides a clear path from raw data to complete structural elucidation. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of substituted aromatic compounds, enabling them to confidently interpret their NMR data and accelerate their research and development efforts.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

-

JoVE. (2026). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. acdlabs.com [acdlabs.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

1-(3-Bromo-5-methoxyphenyl)ethanone mass spectrometry data

An In-Depth Guide to the Mass Spectrometric Analysis of 1-(3-Bromo-5-methoxyphenyl)ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(3-Bromo-5-methoxyphenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational mass spectrometry principles and data from analogous structures to build a predictive model for its fragmentation. We will explore the theoretical underpinnings of its electron ionization (EI) mass spectrum, detailing the characteristic isotopic patterns and fragmentation pathways. This guide also presents a robust, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis, designed to ensure data integrity and reproducibility. The methodologies and interpretations herein are tailored for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Introduction: The Analyte in Context

1-(3-Bromo-5-methoxyphenyl)ethanone (C₉H₉BrO) is a halogenated and methoxy-substituted acetophenone derivative. Such compounds are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules in pharmaceutical and materials science research. The precise substitution pattern on the aromatic ring dictates the molecule's reactivity and its ultimate utility.

Mass spectrometry is an indispensable tool for the unambiguous structural confirmation of these synthetic intermediates. It provides two primary pieces of information: the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint. For a compound like 1-(3-Bromo-5-methoxyphenyl)ethanone, mass spectrometry is crucial for verifying the successful incorporation of both the bromine and methoxy groups at the intended positions on the phenyl ring.

Theoretical Mass Spectrometry Analysis & Predicted Fragmentation

The mass spectrum of an organic molecule is a map of its ion-fragments, generated through a controlled energetic process. For the target analyte, Electron Ionization (EI) is the most common and informative method, as its high energy (typically 70 eV) induces reproducible and structurally significant fragmentation.

The Molecular Ion: A Tale of Two Isotopes

The first and most critical feature to identify is the molecular ion (M⁺•). The presence of a bromine atom profoundly influences this signal. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two distinct molecular ion peaks separated by 2 mass-to-charge units (m/z), referred to as the M⁺• and [M+2]⁺• peaks, which will have nearly identical intensities.[1][2]

-

Molecular Formula: C₉H₉BrO

-

Molecular Weight (using ⁷⁹Br): 227.98 g/mol

-

Molecular Weight (using ⁸¹Br): 229.98 g/mol

Therefore, in the mass spectrum, we expect to see a pair of peaks of almost equal height at nominal m/z values of 228 and 230 . The presence of this isotopic signature is a definitive indicator of a monobrominated compound.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of 1-(3-Bromo-5-methoxyphenyl)ethanone is governed by the functional groups present: the ketone, the aromatic ring, the methoxy group, and the bromine atom. The most favorable cleavage events produce the most stable carbocations.[1][3]

-

α-Cleavage (Alpha-Cleavage): The most characteristic fragmentation for ketones is the cleavage of a bond adjacent to the carbonyl group.[1][2] The loss of the methyl radical (•CH₃, 15 Da) is a highly favorable process, leading to the formation of a stable acylium ion. This will likely be the base peak (the most intense peak) in the spectrum.

-

m/z 213/215: [M - CH₃]⁺

-

-

Loss of Carbon Monoxide (CO): Acylium ions frequently undergo a subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) to form a substituted phenyl cation.

-

m/z 185/187: [M - CH₃ - CO]⁺

-

-

Cleavage of the Methoxy Group: The methoxy group can also participate in fragmentation. Loss of a methyl radical from the methoxy group is possible, though less favorable than α-cleavage at the ketone. A more characteristic fragmentation is the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion or subsequent fragments, although this is often more prevalent in ortho-substituted isomers.

The predicted primary fragmentation pathway is visualized below.

Recommended Experimental Protocol: GC-MS Analysis

To obtain high-quality, reproducible mass spectrometry data for this analyte, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. This is based on the assumption that the compound is sufficiently volatile and thermally stable.

Rationale for Method Selection

GC-MS provides an ideal combination of chromatographic separation and mass analysis. The gas chromatograph separates the analyte from solvent and any potential impurities, ensuring a pure mass spectrum is obtained for the target compound. The mass spectrometer then provides the structural data. This dual-detection system is self-validating; the retention time from the GC provides one layer of identification, while the mass spectrum provides another.

Experimental Workflow

The overall process from sample to result follows a logical sequence, which is crucial for minimizing variability and ensuring data quality.

Detailed Instrumentation and Parameters

The following parameters serve as a robust starting point for method development. Adjustments may be necessary based on the specific instrumentation available.

| Parameter | Setting | Rationale & Expert Insight |

| Gas Chromatograph (GC) | ||

| Injector Type | Split/Splitless | A split injection (e.g., 50:1 split ratio) is recommended to prevent column overloading and ensure sharp peak shapes. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without causing thermal degradation. |

| Carrier Gas | Helium | Provides good efficiency and is inert. A constant flow rate (e.g., 1.0 mL/min) is crucial for reproducible retention times. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for general-purpose analysis of aromatic compounds. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for solvent focusing. The ramp rate is a balance between separation efficiency and analysis time. The final hold ensures that any less volatile components are eluted from the column. |

| Mass Spectrometer (MS) | ||

| Ion Source | Electron Ionization (EI) | Standard for creating a reproducible fragmentation library and for structural elucidation.[4][5] |

| Ionization Energy | 70 eV | This industry-standard energy provides sufficient energy for fragmentation and yields spectra that are comparable to established libraries like NIST.[6] |

| Source Temperature | 230 °C | Keeps the ion source clean by preventing condensation of the analyte and background contaminants. |

| Quadrupole Temperature | 150 °C | Maintains the mass analyzer at a stable temperature to ensure consistent mass accuracy. |

| Mass Scan Range | 40 - 350 m/z | This range comfortably covers the expected fragments (lowest expected around m/z 76) and the molecular ion (m/z 230). |

Data Interpretation: Decoding the Spectrum

Once the data is acquired, a systematic interpretation is required to confirm the structure of 1-(3-Bromo-5-methoxyphenyl)ethanone.

Summary of Predicted Key Ions

The table below summarizes the expected key fragments, their m/z values, and their proposed structures. The presence and relative abundance of these ions will provide strong evidence for the analyte's identity.

| m/z (Nominal) | Proposed Ion Structure | Neutral Loss | Significance & Interpretation |

| 228 / 230 | [C₉H₉BrO]⁺• | - | Molecular Ion Pair . Confirms molecular weight and the presence of one bromine atom. Its intensity may be moderate. |

| 213 / 215 | [C₈H₆BrO]⁺ | •CH₃ | Base Peak . Result of α-cleavage, the most favorable fragmentation of the ketone. Its high abundance is characteristic of acetophenones.[3] |

| 185 / 187 | [C₇H₆Br]⁺ | CO | Follows the loss of the methyl radical. Confirms the acylium ion intermediate. |

| 157 | [C₈H₆O₂]⁺ | •Br | Loss of the bromine radical from the m/z 213/215 fragment. |

| 134 | [C₈H₆O]⁺• | - | Loss of bromine from the molecular ion, followed by rearrangement. |

| 106 | [C₇H₆O]⁺ | •Br | Loss of bromine from the m/z 185/187 fragment. |

| 76 | [C₆H₄]⁺ | - | Benzene ring fragment after loss of all substituents, a common feature in aromatic compounds. |

Conclusion

The mass spectrometric analysis of 1-(3-Bromo-5-methoxyphenyl)ethanone is a clear example of how fundamental principles can be used to predict and interpret complex data. The key diagnostic features for this molecule are the characteristic M⁺•/[M+2]⁺• isotopic pattern confirming the presence of bromine, and a dominant base peak at m/z 213/215 resulting from the loss of a methyl group via α-cleavage. By employing a well-designed GC-MS protocol, researchers can reliably generate high-quality data to verify the structure of this and similar synthetic intermediates. This guide provides the theoretical framework and practical methodology necessary for scientists in drug development and chemical research to confidently characterize this compound, ensuring the integrity of their subsequent work.

References

-

NIST. (n.d.). Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Trivedi, M. K., et al. (2015). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. viXra.org. Retrieved from [Link]

-

Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

-

ResearchGate. (2025). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Unknown. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

International Journal of Research in Advent Technology. (n.d.). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Methoxyacetophenone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Bromo-4-thienyl)-ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 1-(3-Bromo-5-methoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

1-(3-Bromo-5-methoxyphenyl)ethanone is a versatile synthetic intermediate, poised for a multitude of chemical transformations. Its unique trifunctional nature, featuring a reactive bromine atom, a modifiable ketone, and an activating methoxy group on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the reactivity of this compound, offering insights into its synthetic utility and providing detailed experimental protocols for key transformations. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of this important molecule. As a reactant in the design of selective inhibitors of dihydrofolate reductase from Cryptosporidium, its applications are already recognized in the field of medicinal chemistry.

Physicochemical Properties and Spectral Characterization

1-(3-Bromo-5-methoxyphenyl)ethanone, also known as 3'-bromo-5'-methoxyacetophenone, is a pale yellow, low-melting solid. A thorough understanding of its structural and electronic properties is fundamental to predicting its reactivity.

| Property | Value |

| CAS Number | 1073642-71-3 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Appearance | Pale Yellow Low-Melting Solid |

Predicted Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the acetyl group. The aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm, and the acetyl protons will be a singlet around δ 2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon around δ 197 ppm. The aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range and the carbon attached to the bromine at the higher end. The methoxy carbon will be around δ 55 ppm, and the acetyl methyl carbon will be around δ 26 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1680 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-O stretching of the methoxy group will appear in the region of 1200-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanone

A plausible and efficient synthesis of 1-(3-bromo-5-methoxyphenyl)ethanone can be achieved via the Friedel-Crafts acylation of 1-bromo-3-methoxybenzene. This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.

Caption: Proposed synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from standard Friedel-Crafts acylation procedures.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.

-

Substrate Addition: To this mixture, add a solution of 1-bromo-3-methoxybenzene (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity at the Bromine Atom: A Gateway to Complexity

The carbon-bromine bond is the most versatile handle for introducing molecular diversity. This site is highly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aromatic ring and a wide range of organoboron compounds. This reaction is a cornerstone of modern organic synthesis, particularly for the preparation of biaryl compounds.

Caption: Suzuki-Miyaura coupling of 1-(3-Bromo-5-methoxyphenyl)ethanone.

This is a general protocol that can be adapted for various boronic acids.

-

Reaction Setup: In a Schlenk flask, combine 1-(3-bromo-5-methoxyphenyl)ethanone (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for 4-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.

Caption: Sonogashira coupling of 1-(3-Bromo-5-methoxyphenyl)ethanone.

-

Reaction Setup: To a Schlenk flask, add 1-(3-bromo-5-methoxyphenyl)ethanone (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Reactivity of the Ketone Moiety

The acetyl group offers a second site for chemical modification, including reduction to an alcohol, oxidation at the alpha-position, and carbon-carbon bond formation via nucleophilic addition.

Reduction of the Carbonyl Group

The ketone can be readily reduced to a secondary alcohol using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome if a chiral center is formed.

-

Reaction Setup: Dissolve 1-(3-bromo-5-methoxyphenyl)ethanone (1.0 eq.) in a protic solvent such as methanol or ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise.

-

Reaction Progression: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water or dilute HCl. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. Dry the combined organic layers and concentrate to yield the alcohol, which can be further purified if necessary.

Alpha-Bromination

The methyl group of the acetyl moiety can be halogenated, typically under acidic conditions, to introduce a bromine atom at the alpha-position. This α-bromo ketone is a valuable intermediate for further functionalization.

-

Reaction Setup: Dissolve 1-(3-bromo-5-methoxyphenyl)ethanone (1.0 eq.) in a suitable solvent like acetic acid or chloroform.

-

Addition of Bromine: Add a solution of bromine (Br₂, 1.0 eq.) in the same solvent dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Completion: Stir for an additional 30 minutes after the bromine color has faded.

-

Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by washing with saturated sodium bicarbonate and brine. Dry the organic layer and concentrate to obtain the α-bromo ketone.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. The methoxy group is an activating ortho-, para-director, while the bromo and acetyl groups are deactivating. The acetyl group is a meta-director, and the bromo group is an ortho-, para-director. The positions ortho and para to the methoxy group are activated, while the positions meta to the acetyl group are the least deactivated. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group.

Reactivity of the Methoxy Group: Ether Cleavage

The methoxy group can be cleaved to reveal a phenol, a common transformation in the synthesis of natural products and pharmaceuticals. Boron tribromide (BBr₃) is a highly effective reagent for this purpose.

Experimental Protocol: Demethylation with BBr₃

-

Reaction Setup: Dissolve 1-(3-bromo-5-methoxyphenyl)ethanone (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Addition of BBr₃: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of BBr₃ (1.1-1.5 eq.) in DCM dropwise.

-

Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of water or methanol. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The resulting phenol can be purified by column chromatography.

Safety and Handling

1-(3-Bromo-5-methoxyphenyl)ethanone should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

1-(3-Bromo-5-methoxyphenyl)ethanone is a highly functionalized and synthetically valuable molecule. Its three distinct reactive centers offer a multitude of opportunities for chemical modification, making it an ideal starting material for the synthesis of complex molecular architectures. The protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to explore and exploit the full synthetic potential of this versatile building block.

References

-

Pharmaffiliates. 1-(3-Bromo-5-methoxyphenyl)ethanone. [Link]

-

Supporting Information for "Zeolite-Catalyzed Hydration of Alkynes: A Green Route to Ketones". Royal Society of Chemistry. [Link]

-

Organic Syntheses. Acetophenone, 3-bromo-. [Link]

-

ResearchGate. Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

A Technical Guide to the Synthesis of Novel Dihydrofolate Reductase Inhibitors from 1-(3-Bromo-5-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrofolate Reductase (DHFR) remains a cornerstone target in the development of therapeutics for infectious diseases and cancer.[1][2][3][4][5] The design of novel inhibitors often relies on versatile starting materials that allow for the systematic exploration of chemical space. This guide details the strategic use of 1-(3-bromo-5-methoxyphenyl)ethanone as a privileged scaffold for synthesizing a new generation of DHFR inhibitors. We provide a comprehensive, step-by-step synthetic pathway, from the construction of the core 2,4-diaminopyrimidine heterocycle to late-stage diversification via palladium-catalyzed cross-coupling reactions. Each step is accompanied by detailed protocols, mechanistic insights, and characterization guidelines to ensure scientific rigor and reproducibility.

Introduction: The Significance of DHFR Inhibition

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][6] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[6] Consequently, the inhibition of DHFR leads to the depletion of these vital precursors, arresting cell proliferation and ultimately causing cell death.[6]

This mechanism has been successfully exploited for decades. Classical antifolates like methotrexate are potent inhibitors of human DHFR and are widely used in cancer chemotherapy.[1][2][4] Furthermore, the structural differences between microbial and mammalian DHFR enzymes have enabled the development of selective inhibitors, such as trimethoprim (antibacterial) and pyrimethamine (antiprotozoal), which are cornerstones of anti-infective therapy.[1][7] The continued emergence of drug resistance, however, necessitates the discovery of novel inhibitors with improved potency and selectivity.[4]

1-(3-Bromo-5-methoxyphenyl)ethanone: A Privileged Starting Material

The selection of an appropriate starting material is paramount in medicinal chemistry. 1-(3-Bromo-5-methoxyphenyl)ethanone offers a unique combination of features that make it an ideal precursor for DHFR inhibitor synthesis.

-

The Acetyl Group: This ketone functionality is the primary reactive site for constructing the heterocyclic core of many DHFR inhibitors. Specifically, it allows for facile condensation with guanidine to form the 2,4-diaminopyrimidine moiety, a key pharmacophore found in numerous non-classical antifolates like trimethoprim.[8]

-

The Bromo Substituent: The bromine atom at the meta-position is a versatile synthetic handle. It is strategically positioned for late-stage diversification using powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, allowing for the systematic probing of the inhibitor's structure-activity relationship (SAR).

-

The Methoxy Group: The electron-donating methoxy group, also at a meta-position, can influence the electronic properties of the phenyl ring. Its presence can be crucial for establishing key interactions within the DHFR active site. Furthermore, it can serve as a precursor to a hydroxyl group via demethylation, which can act as a critical hydrogen bond donor to enhance binding affinity.

Synthetic Pathway and Experimental Protocols

This section outlines a robust two-step synthetic sequence to generate a library of potential DHFR inhibitors from 1-(3-bromo-5-methoxyphenyl)ethanone.

Workflow Overview

The overall strategy involves an initial cyclocondensation to build the core heterocyclic scaffold, followed by a diversification step to explore different substituents.

Caption: Overall workflow for the synthesis and analysis of DHFR inhibitors.

Step 1: Synthesis of the 2,4-Diaminopyrimidine Scaffold

The foundational step is the construction of the 2,4-diaminopyrimidine ring via a base-catalyzed condensation reaction between the starting acetophenone and guanidine.[11]

Caption: Reaction scheme for the synthesis of the diaminopyrimidine core.

Protocol: Synthesis of 5-(3-Bromo-5-methoxyphenyl)pyrimidine-2,4-diamine

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.2 eq.) in absolute ethanol (approx. 20 mL per gram of sodium) under an inert atmosphere (N2 or Argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.5 eq.) and stir for 15 minutes at room temperature.

-

Addition of Ketone: Add 1-(3-bromo-5-methoxyphenyl)ethanone (1.0 eq.) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure pyrimidine derivative.

Causality Behind Choices:

-

Sodium Ethoxide (NaOEt): A strong base is required to deprotonate guanidine hydrochloride to the free guanidine base, which is the active nucleophile. Sodium ethoxide, generated in situ, is a standard and effective choice for this transformation in ethanol.

-

Ethanol as Solvent: Ethanol is a good solvent for all reactants and its boiling point is suitable for refluxing the reaction to drive it to completion.

-

Inert Atmosphere: Prevents the reaction of sodium metal with atmospheric moisture and oxygen.

Step 2: Diversification via Suzuki-Miyaura Coupling

With the brominated pyrimidine core in hand, the Suzuki-Miyaura cross-coupling reaction is employed to introduce molecular diversity. This palladium-catalyzed reaction forms a new carbon-carbon bond between the bromo-substituted ring and an organoboron compound.[9][12][13]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add 5-(3-bromo-5-methoxyphenyl)pyrimidine-2,4-diamine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as potassium carbonate (K2CO3, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq.).

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over Na2SO4, and concentrate. Purify the residue via column chromatography to obtain the final coupled product.

Causality Behind Choices:

-

Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[13] Pd(PPh3)4 is a common and robust choice.

-

Base (K2CO3): The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[12]

-

Solvent System: A mixture of an organic solvent (dioxane) and water is often optimal. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the reaction.

Data Summary and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

Table 1: Representative Reaction Data

| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-(3-bromo-5-methoxyphenyl)ethanone | Guanidine HCl, NaOEt | Ethanol | 80 | 18 | 65-75 |

| 2 | 5-(3-Bromo-5-methoxyphenyl)pyrimidine-2,4-diamine | Phenylboronic acid, Pd(PPh3)4, K2CO3 | Dioxane/H2O | 90 | 6 | 70-85 |

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion and Future Perspectives

1-(3-Bromo-5-methoxyphenyl)ethanone serves as an outstanding starting point for the modular synthesis of novel DHFR inhibitors. The synthetic route presented here is robust, efficient, and highly adaptable. The initial condensation reaction reliably provides the essential 2,4-diaminopyrimidine core, while the subsequent Suzuki-Miyaura coupling offers a powerful platform for introducing a vast range of chemical functionalities. This strategy enables the rapid generation of compound libraries for biological screening, accelerating the discovery of new lead compounds with enhanced potency, improved selectivity, and the potential to overcome existing drug resistance mechanisms in cancer and infectious diseases.

References

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

-

MDPI. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Available from: [Link]

-

ResearchGate. Pathway showing the role of DHFR in thymidine synthesis and mechanism of action of DHFR Inhibitors. Available from: [Link]

-

PubMed. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

ResearchGate. Synthesis of pyrimidines from aldehydes, acetophenone, and guanidine hydrochloride. Available from: [Link]

-

PubMed. Dihydrofolate reductase as a therapeutic target. Available from: [Link]

-

Future Medicinal Chemistry. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available from: [Link]

-

American Society for Pharmacology and Experimental Therapeutics. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available from: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

-

ResearchGate. (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Available from: [Link]

-

PubMed. Dihydrofolate reductase as a therapeutic target for infectious diseases: opportunities and challenges. Available from: [Link]

-

ResearchGate. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. Available from: [Link]

-

National Center for Biotechnology Information. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. Available from: [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

ResearchGate. Dihydrofolate reductase as a therapeutic target. Available from: [Link]

-

Wikipedia. Dihydrofolate reductase. Available from: [Link]

-

ResearchGate. (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

-

Bentham Science. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Available from: [Link]

-

National Center for Biotechnology Information. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Available from: [Link]

-

American Society for Microbiology. Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans. Available from: [Link]

-

National Center for Biotechnology Information. Rational design of novel allosteric dihydrofolate reductase inhibitors showing antibacterial-effects on drug-resistant E. coli escape-variants. Available from: [Link]

- Google Patents. Substituted guanidine-aldehyde condensation product.

-

National Center for Biotechnology Information. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][14]-Fused Indole Heterocycles. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of guanidines. Available from: [Link]

Sources

- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 2. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrofolate reductase as a therapeutic target for infectious diseases: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 8. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

The Strategic Role of 1-(3-Bromo-5-methoxyphenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromo-5-methoxyphenyl)ethanone has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring a bromine atom and a methoxy group at the meta positions of the phenyl ring, provides strategic handles for molecular elaboration and fine-tuning of physicochemical properties. This technical guide delves into the synthesis, chemical reactivity, and extensive applications of this acetophenone derivative, with a particular focus on its role in the development of novel therapeutics, including potent dihydrofolate reductase (DHFR) inhibitors for opportunistic infections. Detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) discussions are provided to empower researchers in leveraging this valuable intermediate for accelerated drug discovery.

Introduction: The Versatility of Substituted Acetophenones in Drug Discovery

Substituted acetophenones are a cornerstone of synthetic medicinal chemistry, serving as readily accessible precursors to a multitude of heterocyclic systems and other complex molecular architectures.[1][2] The carbonyl group provides a reactive site for a wide range of chemical transformations, including condensations, cyclizations, and reductions, while the substituted aromatic ring allows for the modulation of a compound's pharmacokinetic and pharmacodynamic profile.[3][4] The strategic placement of substituents can influence target binding, metabolic stability, and overall druglikeness.

1-(3-Bromo-5-methoxyphenyl)ethanone is a prime example of a strategically functionalized acetophenone. The bromine atom can participate in various cross-coupling reactions, offering a gateway to diverse C-C and C-N bond formations. The methoxy group, a common feature in many bioactive molecules, can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic fate. This guide will explore the synthesis of this key intermediate and its subsequent elaboration into medicinally relevant scaffolds.

Synthesis of the Core Scaffold: 1-(3-Bromo-5-methoxyphenyl)ethanone

The efficient synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanone is paramount for its utilization in drug discovery programs. While multiple synthetic routes are conceivable, a common and effective approach involves a multi-step sequence starting from a readily available substituted aniline. A representative synthetic pathway is outlined below, adapted from established methodologies for analogous compounds.[5]

Synthetic Protocol: From 3-Bromo-5-methoxyaniline to 1-(3-Bromo-5-methoxyphenyl)ethanone

This synthesis employs a Sandmeyer-type reaction, a robust and widely used method for the conversion of an amino group on an aromatic ring into various other functionalities via a diazonium salt intermediate.

Step 1: Diazotization of 3-Bromo-5-methoxyaniline

-

In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, dissolve 3-bromo-5-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Acetyl Group Introduction

-

In a separate flask, prepare a solution of acetaldoxime (1.2 equivalents), copper(II) sulfate pentahydrate (catalytic amount), and sodium acetate trihydrate (excess) in water, and cool it to 0 °C.

-

Slowly transfer the previously prepared diazonium salt solution to this mixture, keeping the temperature between 0 °C and 10 °C.

-

Stir the resulting mixture at this temperature for 2 hours.

-

Add concentrated hydrochloric acid and reflux the mixture for 2 hours to hydrolyze the intermediate.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., heptane or dichloromethane).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-(3-Bromo-5-methoxyphenyl)ethanone.

Caption: Synthetic pathway for 1-(3-Bromo-5-methoxyphenyl)ethanone.

Application in the Synthesis of Bioactive Heterocycles

The true value of 1-(3-Bromo-5-methoxyphenyl)ethanone lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds with demonstrated biological activities. This section will highlight its application in the synthesis of chalcones, pyrimidines, and pyrazoles.

Chalcones: Key Intermediates with Broad-Spectrum Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically related to flavonoids and are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[6] They are readily synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

-

Dissolve 1-(3-Bromo-5-methoxyphenyl)ethanone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture.

-

Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[4]

Caption: Claisen-Schmidt condensation for chalcone synthesis.

The resulting chalcones, bearing the 3-bromo-5-methoxyphenyl moiety, can be further elaborated or screened for their own biological activities. For instance, certain chalcone derivatives have shown promising antibacterial potential.[5]

Pyrimidines: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental component of nucleic acids and is a privileged scaffold in drug design, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] Chalcones derived from 1-(3-Bromo-5-methoxyphenyl)ethanone are excellent precursors for the synthesis of substituted pyrimidines.

-

Reflux a mixture of the chalcone derivative (1 equivalent) and a suitable nitrogen-containing reagent such as urea, thiourea, or guanidine hydrochloride (1-1.2 equivalents) in an alcoholic solvent (e.g., ethanol).[7]

-

The reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium hydroxide.

-

After refluxing for several hours, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated pyrimidine derivative by filtration, wash with water, and purify by recrystallization.

Caption: Cyclization of chalcones to form pyrimidines.

This synthetic route provides access to a diverse library of pyrimidine derivatives incorporating the 3-bromo-5-methoxyphenyl group, which can then be evaluated for their therapeutic potential.

Pyrazoles: Versatile Heterocycles with Anticancer Potential

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[8][9] Chalcones can be readily converted to pyrazoles by reaction with hydrazine derivatives.

-

Reflux a solution of the chalcone derivative (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazole product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

A Case Study: Targeting Dihydrofolate Reductase in Cryptosporidium

A particularly compelling application of 1-(3-Bromo-5-methoxyphenyl)ethanone is in the development of inhibitors against dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[10] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[11] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, making it an attractive target for antimicrobial and anticancer therapies.

The protozoan parasite Cryptosporidium is a major cause of diarrheal disease, particularly in immunocompromised individuals, and there is a pressing need for new and effective treatments. The DHFR enzyme of Cryptosporidium presents a viable therapeutic target. Many known DHFR inhibitors feature a 2,4-diaminopyrimidine core, which mimics the binding of the natural substrate.[2]

The 3-bromo-5-methoxyphenyl moiety can be incorporated into the structure of DHFR inhibitors to enhance binding affinity and selectivity. The synthesis of such inhibitors often involves the construction of a pyrimidine ring, for which 1-(3-Bromo-5-methoxyphenyl)ethanone can serve as a key starting material, for example, through its conversion to a β-keto ester followed by cyclization with guanidine.[12]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for DHFR inhibitors derived directly from 1-(3-Bromo-5-methoxyphenyl)ethanone is limited in the public domain, general principles for pyrimidine-based DHFR inhibitors can be applied. The 2,4-diamino groups are typically essential for hydrogen bonding interactions within the enzyme's active site. The nature and substitution pattern of the appended phenyl ring, in this case, the 3-bromo-5-methoxyphenyl group, play a crucial role in van der Waals interactions and can be optimized to exploit specific pockets within the target enzyme, thereby enhancing potency and selectivity over the human DHFR isoform. The bromine atom can also serve as a point for further derivatization to probe the active site.

Table 1: Representative Biological Activities of Related Heterocyclic Scaffolds

| Scaffold | Derivative Type | Target/Organism | Activity Metric | Reported Value |

| Pyrazole | 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Human breast cancer (MCF-7) | IC50 | 0.97 µM[9] |

| Chalcone | (E)-3-(3-Chlorophenyl)-1-(4-(2,4-dichlorophenoxy)phenyl)prop-2-en-1-one | E. coli | MIC | 33.48 µM[13] |

| Pyrimidine | m-Bromo substituted aminopyrimidine | E. coli | - | Appreciable activity[14] |

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential activities of derivatives of 1-(3-Bromo-5-methoxyphenyl)ethanone.

Conclusion and Future Perspectives

1-(3-Bromo-5-methoxyphenyl)ethanone is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide access to a rich diversity of heterocyclic compounds with significant therapeutic potential. The demonstrated utility of this scaffold in the pursuit of novel DHFR inhibitors for parasitic infections highlights its importance in addressing unmet medical needs. Future research in this area will likely focus on the further exploration of the chemical space accessible from this intermediate, including the synthesis of novel heterocyclic systems and the systematic investigation of their structure-activity relationships against a broader range of biological targets. The strategic use of 1-(3-Bromo-5-methoxyphenyl)ethanone will undoubtedly continue to fuel the engine of drug discovery and contribute to the development of the next generation of therapeutic agents.

References

- A. K. et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(2), 352-359.

- Setyawati, A. et al. (2017).

- Ma, X. et al. (2012). 3D-QSAR study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry Letters, 22(9), 3194-3197.

- An overview on synthesis and biological activity of pyrimidines. (2015).

- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (n.d.).

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.).

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.).

- Process for the preparation of 1-bromo-3,5-dimethyl adamantane. (n.d.).

- New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters.

- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p

- Synthesis, characterization and antibacterial activity of some new chalcone deriv

- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.

- SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1, 3, 4- OXADIAZOLE COMPOUNDS OF 5-AMINO PYRAZOLE. (n.d.).

- SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.).

- Atiya, R. N., Salih, N. A., & Adam, R. W. (2022). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. International Journal of Drug Delivery Technology, 12(1), 174-179.

- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.).

- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (n.d.).

- Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. (2025).

- We have developed an in-flow process for the synthesis of β-keto esters via the BF3·OEt2-catalyzed formal C−H insertion of ethyl diazoacet

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- Synthesis and Antimicrobial Activity of some Chalcone Derivatives. (2013).

- Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (n.d.). MDPI.

- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). MDPI.

- Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. (n.d.). MDPI.

- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). PubMed Central.

- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- SYNTHESIS OF CHALCONES. (2020). Jetir.org.

- Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (2024).

- 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis. (n.d.). ChemicalBook.

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI.

- Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. (n.d.). JOCPR.

- Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020).

- Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. (n.d.).

- Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.).

- Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine deriv

- An improved preparation of 3-bromo-2H-pyran-2-one: an ambiphilic diene for diels-alder cycloadditions. (n.d.). Organic Syntheses Procedure.

- Photoinduced diversity-oriented synthesis of α-ketoester β-enamino esters, 3,3-difluoro-4-pyrrolin-2-ones, and 3-fluoro-3-pyrrolin-2-ones from bromodifluoroacetates and β-enamino esters. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). (n.d.). ijarsct.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjlbpcs.com [rjlbpcs.com]

- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [edgccjournal.org]

- 11. mdpi.com [mdpi.com]

- 12. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(3-Bromo-5-methoxyphenyl)ethanone in Advanced Multi-Step Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a multi-step synthesis.[1][2][3] 1-(3-Bromo-5-methoxyphenyl)ethanone (CAS No: 84453-20-3) has emerged as a highly valuable and versatile building block. Its trifunctional nature, featuring a reactive aryl bromide, a methoxy group that influences electronic properties, and an acetyl moiety ripe for further transformation, provides a powerful toolkit for the synthetic chemist.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures.[4][5] The acetyl group can participate in a wide array of reactions, including condensations, reductions, and oxidations, offering a gateway to a diverse range of functional groups and heterocyclic systems.[6][7] The methoxy group, through its electron-donating and steric effects, can modulate the reactivity of the aromatic ring and influence the biological activity of the final product.

This guide provides an in-depth exploration of the applications of 1-(3-Bromo-5-methoxyphenyl)ethanone in multi-step organic synthesis, complete with detailed protocols and the scientific rationale behind the experimental choices. The focus is on empowering researchers, scientists, and drug development professionals to effectively leverage this key intermediate in their synthetic endeavors.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide in 1-(3-Bromo-5-methoxyphenyl)ethanone makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[5] This reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.[5]

Scientific Rationale: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5]

Experimental Protocol: Synthesis of 1-(3-methoxy-5-(thiophen-2-yl)phenyl)ethanone

| Reagent | M.W. | Amount | Equivalents |

| 1-(3-Bromo-5-methoxyphenyl)ethanone | 229.07 | 1.0 g | 1.0 |

| Thiophene-2-boronic acid | 127.96 | 0.67 g | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 g | 0.01 |

| K₂CO₃ | 138.21 | 1.2 g | 2.0 |

| Toluene | - | 20 mL | - |

| Ethanol | - | 5 mL | - |

| Water | - | 5 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add 1-(3-Bromo-5-methoxyphenyl)ethanone (1.0 g, 4.37 mmol), thiophene-2-boronic acid (0.67 g, 5.24 mmol), and potassium carbonate (1.2 g, 8.74 mmol).

-

Add toluene (20 mL), ethanol (5 mL), and water (5 mL).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 g, 0.044 mmol).

-

Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired product.

Diagram: Generalized Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is of immense importance in drug discovery, as the aniline moiety is a key pharmacophore in many bioactive molecules, including kinase inhibitors.[8][9][10]

Scientific Rationale: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. The key difference is the nucleophile, which is an amine. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the C-N bond-forming reductive elimination steps. A strong, non-nucleophilic base is used to deprotonate the amine, making it a more potent nucleophile.

Experimental Protocol: Synthesis of 1-(3-methoxy-5-(phenylamino)phenyl)ethanone

| Reagent | M.W. | Amount | Equivalents |

| 1-(3-Bromo-5-methoxyphenyl)ethanone | 229.07 | 1.0 g | 1.0 |

| Aniline | 93.13 | 0.49 g | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.04 g | 0.01 |

| Xantphos | 578.68 | 0.10 g | 0.04 |

| Cs₂CO₃ | 325.82 | 2.1 g | 1.5 |

| Dioxane | - | 20 mL | - |

Procedure:

-

In an oven-dried Schlenk tube, combine 1-(3-Bromo-5-methoxyphenyl)ethanone (1.0 g, 4.37 mmol), cesium carbonate (2.1 g, 6.55 mmol), Pd₂(dba)₃ (0.04 g, 0.044 mmol), and Xantphos (0.10 g, 0.175 mmol).

-

Evacuate and backfill the tube with argon three times.

-